molecular formula C8H8F3NO2S B1358359 1-[4-(Trifluoromethyl)phenyl]methanesulfonamide CAS No. 500108-07-6

1-[4-(Trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B1358359
CAS No.: 500108-07-6
M. Wt: 239.22 g/mol
InChI Key: TVXJVIIHOHOSCY-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)phenyl]methanesulfonamide is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a methanesulfonamide group.

Mechanism of Action

Target of Action

It’s known that this compound is a commonly used triflating reagent , which suggests that its targets could be phenols, amines, and alcohols, as these are the typical substrates for triflation reactions.

Mode of Action

1-[4-(Trifluoromethyl)phenyl]methanesulfonamide, also known as N,N-Bis(trifluoromethylsulfonyl)aniline or Phenyl triflimide , is known to interact with its targets (phenols, amines, and alcohols) through a process known as triflation . Triflation is a type of organic reaction where a triflate group is introduced into an organic compound. The triflate group is a good leaving group, which means it can be replaced by other groups in subsequent reactions, allowing for further functionalization of the molecule.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific substrates and reaction conditions. As a triflating reagent, its primary role is to facilitate the introduction of other functional groups into organic compounds, thereby enabling the synthesis of a wide range of organic compounds with diverse properties .

Biochemical Analysis

Biochemical Properties

1-[4-(Trifluoromethyl)phenyl]methanesulfonamide plays a significant role in biochemical reactions, particularly in the synthesis of certain pharmaceutical intermediates. It interacts with various enzymes and proteins, facilitating reactions that involve the transfer of sulfonamide groups. The compound is known to interact with enzymes such as sulfonamide synthases, which catalyze the formation of sulfonamide bonds. These interactions are typically characterized by the formation of covalent bonds between the sulfonamide group of the compound and the active site of the enzyme, leading to the formation of stable enzyme-substrate complexes .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling proteins, leading to alterations in gene expression and cellular metabolism. The compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling. This inhibition can lead to changes in the phosphorylation status of various proteins, ultimately affecting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. The compound binds to the active sites of enzymes, inhibiting their activity by forming stable enzyme-inhibitor complexes. This binding can lead to the inhibition of enzyme activity, resulting in changes in the levels of various metabolites and alterations in cellular processes. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in key cellular pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and moisture. Long-term studies have shown that the compound can have sustained effects on cellular function, with prolonged exposure leading to cumulative changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant adverse effects, including toxicity and organ damage. Threshold effects have been observed, with certain dosages leading to pronounced changes in cellular function and metabolism. Toxicological studies have indicated that high doses of the compound can cause liver and kidney damage, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that lead to the formation of various metabolites. These metabolic pathways involve enzymes such as cytochrome P450 oxidases, which catalyze the oxidation of the compound, leading to changes in its chemical structure and activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can bind to plasma proteins, facilitating its transport through the bloodstream and its distribution to various tissues. Additionally, the compound can interact with cellular transporters that mediate its uptake into cells, leading to its accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be localized to specific organelles, such as the mitochondria and the endoplasmic reticulum, where it can exert its effects on cellular function. Targeting signals and post-translational modifications can direct the compound to these compartments, leading to its accumulation and activity in specific subcellular locations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Trifluoromethyl)phenyl]methanesulfonamide typically involves the reaction of 4-(trifluoromethyl)aniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction parameters and yield. The use of automated systems can help in maintaining consistent quality and reducing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Trifluoromethyl)phenyl]methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Comparison with Similar Compounds

  • 1,1,1-Trifluoro-N-phenyl-N-(trifluoromethylsulfonyl)methanesulfonamide
  • N,N-Bis(trifluoromethylsulfonyl)aniline
  • N-Phenyl-trifluoromethanesulfonimide

Uniqueness: 1-[4-(Trifluoromethyl)phenyl]methanesulfonamide is unique due to its specific combination of a trifluoromethyl group and a methanesulfonamide group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .

Properties

IUPAC Name

[4-(trifluoromethyl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2S/c9-8(10,11)7-3-1-6(2-4-7)5-15(12,13)14/h1-4H,5H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXJVIIHOHOSCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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